molecular formula C9H13BO4 B1418387 (4-(Ethoxymethoxy)phenyl)boronic acid CAS No. 957062-54-3

(4-(Ethoxymethoxy)phenyl)boronic acid

Cat. No. B1418387
M. Wt: 196.01 g/mol
InChI Key: JKJOKHKGCAHUJY-UHFFFAOYSA-N
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Description

“(4-(Ethoxymethoxy)phenyl)boronic acid”, also known as EMBA, is an organic boronic acid with the chemical formula C9H13BO4. It has a molecular weight of 196.01 g/mol .


Molecular Structure Analysis

The molecular formula of “(4-(Ethoxymethoxy)phenyl)boronic acid” is C9H13BO4 . It has an average mass of 196.008 Da and a monoisotopic mass of 196.090683 Da .


Physical And Chemical Properties Analysis

“(4-(Ethoxymethoxy)phenyl)boronic acid” is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Organic Chemistry and Synthesis

  • Synthesis and Structural Study : Boronic acids, including derivatives like (4-(Ethoxymethoxy)phenyl)boronic acid, are used as intermediates and building blocks in organic synthesis. For example, they have been utilized in preparing multifunctional compounds with aminophosphonic acid groups, offering new application opportunities in medicine, agriculture, and industrial chemistry (Zhang et al., 2017).

  • Fluorescence Studies : Certain boronic acid derivatives, like 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid, have been studied for their fluorescence quenching properties in alcohols, which can be useful in developing new materials and sensors (Geethanjali et al., 2015).

Biochemistry and Medical Research

  • Carbohydrate Recognition : Boronic acids have shown potential in recognizing carbohydrates, crucial for biological and medical applications. A study highlighted the ability of ortho-hydroxyalkyl arylboronic acids to complex with model glycopyranosides under physiologically relevant conditions, indicating their potential in designing receptors for cell-surface glycoconjugates (Dowlut & Hall, 2006).

  • Gene Transfection : Phenylboronic acid-modified PEI, prepared using a reaction with 4-(bromomethyl)phenylboronic acid, showed enhanced efficiency in gene delivery, potentially due to improved DNA condensation ability and cell uptake (Peng et al., 2010).

Materials Science and Nanotechnology

  • Optical Modulation in Nanotubes : Phenyl boronic acids have been used to modify single-walled carbon nanotubes, demonstrating a relationship between boronic acid structure and photoluminescence quantum yield, relevant for applications in sensors and nanotechnology (Mu et al., 2012).

  • Fluorescent Chemosensors : Boronic acid derivatives have been developed as fluorescent sensors for various biological and chemical analytes, including carbohydrates, dopamine, fluoride, and copper ions. Their fluorescence properties can be adjusted for specific applications (Huang et al., 2012).

Safety And Hazards

The safety information for “(4-(Ethoxymethoxy)phenyl)boronic acid” indicates that it may be harmful if swallowed, inhaled, or in contact with skin . It may cause eye and skin irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

[4-(ethoxymethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO4/c1-2-13-7-14-9-5-3-8(4-6-9)10(11)12/h3-6,11-12H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJOKHKGCAHUJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCOCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90656919
Record name [4-(Ethoxymethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Ethoxymethoxy)phenyl)boronic acid

CAS RN

957062-54-3
Record name B-[4-(Ethoxymethoxy)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957062-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Ethoxymethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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